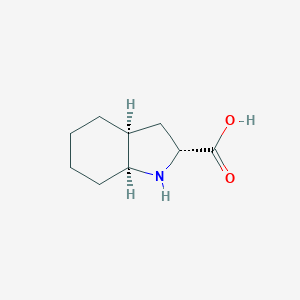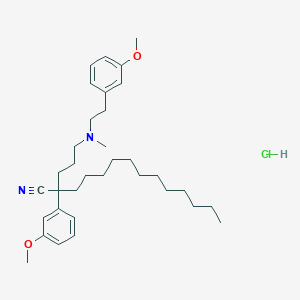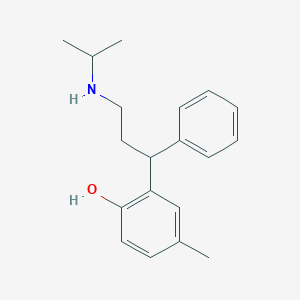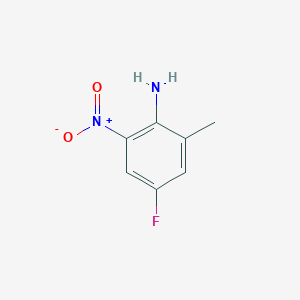
4-Borono-L-Phenylalanin
Übersicht
Beschreibung
Borofalan (10B) is a boronated phenylalanine compound developed by Stella Pharma. It is primarily used in boron neutron capture therapy (BNCT) for the treatment of unresectable, locally advanced, or recurrent head and neck cancer . Borofalan (10B) itself does not inhibit tumor growth but becomes effective when used in conjunction with neutron irradiation, where it releases alpha particles and lithium nuclei that have cell-killing effects .
Wissenschaftliche Forschungsanwendungen
Borofalan (10B) wird in großem Umfang in der Bor-Neutronen-Einfangtherapie (BNCT) eingesetzt, einer zielgerichteten Strahlentherapietechnik. Zu seinen Anwendungen gehören:
Krebsbehandlung: Sie wird zur Behandlung von Kopf- und Halskrebs, malignem Melanom und anderen Tumortypen eingesetzt
Radiobiologische Studien: Forscher verwenden Borofalan (10B), um die Auswirkungen von Strahlung mit hoher linearer Energieabgabe (LET) auf Krebszellen zu untersuchen.
Präklinische Tests: Es wird in präklinischen Studien eingesetzt, um neue Bor-Liefermittel für die BNCT zu entwickeln und zu testen.
5. Wirkmechanismus
Borofalan (10B) wird vorwiegend von Tumorzellen über den L-Typ-Aminosäuretransporter-1 (LAT-1) aufgenommen, der in verschiedenen Karzinomen stark exprimiert wird . Nach der Neutronenbestrahlung fängt Borofalan (10B) Neutronen ein und unterliegt einer Kernreaktion, bei der Alpha-Partikel und Lithiumkerne freigesetzt werden. Diese Teilchen verursachen lokale Schäden an Tumorzellen, was zu Zelltod führt, während benachbartes, gesundes Gewebe geschont wird .
Ähnliche Verbindungen:
L-4-Boronophenylalanin (BPA): Eine weitere borhaltige Verbindung, die in der BNCT eingesetzt wird.
Natrium-Borocaptat (BSH): Eine Borverbindung, die in der BNCT für Hirntumoren verwendet wird.
Einzigartigkeit von Borofalan (10B):
Selektive Aufnahme: Borofalan (10B) hat eine hohe Affinität zu Tumorzellen aufgrund des LAT-1-Transporters, was es hochspezifisch macht.
Wirksam bei verschiedenen Krebsarten: Es hat sich als wirksam bei der Behandlung von Kopf- und Halskrebs, malignem Melanom und anderen Tumoren erwiesen
Verbesserte zelltötende Wirkungen: Die Kombination von Alpha-Partikeln und Lithiumkernen, die während der Neutroneneinfangreaktion freigesetzt werden, sorgt für starke zelltötende Wirkungen.
Borofalan (10B) stellt einen bedeutenden Fortschritt in der zielgerichteten Krebstherapie dar und bietet eine hochspezifische und wirksame Behandlungsoption für Patienten mit schwer behandelbaren Tumoren.
Wirkmechanismus
Target of Action
The primary target of 4-Borono-L-phenylalanine (BPA) is cancer cells, specifically those that are susceptible to boron neutron capture therapy (BNCT) . BPA has shown potential in BNCT clinical trials .
Mode of Action
BPA’s mode of action is based on its boron-10 isotope’s high cross section for the reaction with thermal neutrons . This reaction generates ionizing particles that can eliminate cancer cells . Enhancing BPA uptake in cells involves proposing L-amino acid preloading .
Biochemical Pathways
BPA is incorporated into tumors mainly mediated by L-type amino acid transporters . The tumoral distribution of BPA is primarily related to the activity of DNA synthesis . BPA is metabolically stable but is incorporated into melanogenesis non-enzymatically .
Pharmacokinetics
BPA’s pharmacokinetics have been monitored using 4-Borono-2-18F-fluoro-l-phenylalanine (18F-FBPA) in BNCT with positron emission tomography (PET) . The tumor-imaging potential of 18F-FBPA was demonstrated in various animal models . The boron concentration in the blood of rats decreased fast in the first 30 min followed by a steady decrease following the observation time, having a half-life of 44.11 ± 8.90 min and an AUC-last of 815.05 ± 62.09 min×μg/ml .
Result of Action
The result of BPA’s action is the elimination of cancer cells . The densely ionizing particles from boron demonstrate a high relative biological effectiveness (RBE) within a short range within a cell (5–9 μm). Tumor cells with high 10B concentrations can be selectively destroyed by high LET energy saving neighboring healthy tissue .
Action Environment
The action environment of BPA is influenced by various factors. For instance, the selectivity of cancer cells with high 10B concentration is the main mechanism of cell death . Therefore, a development of target boron drug with good biodistribution is a prerequisite condition . Also, BPA can be used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .
Safety and Hazards
Zukünftige Richtungen
Boron neutron capture therapy (BNCT), which uses 4-Borono-L-phenylalanine, has re-emerged due to several developments: small footprint accelerator-based neutron sources; high specificity third-generation boron carriers based on monoclonal antibodies, nanoparticles, among others; and treatment planning software and patient positioning devices that optimize treatment delivery and consistency . The speedy implementation of this method in clinical practice will require the development of more selective boron delivery agents and an epithermal neutron beam with suitable characteristics .
Biochemische Analyse
Biochemical Properties
4-Borono-L-phenylalanine interacts with various biomolecules in the body. It is used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .
Cellular Effects
4-Borono-L-phenylalanine has shown potential in BNCT clinical trials. Enhancing its uptake in cells involves proposing L-amino acid preloading . It has been found that 4-Borono-L-phenylalanine uptake was higher in melanomas than in non-melanoma tumors in animal models and cell cultures .
Molecular Mechanism
The mechanism of action of 4-Borono-L-phenylalanine involves its interaction with L-type amino acid transporters, which mediate its incorporation into tumors . It is metabolically stable but is incorporated into melanogenesis non-enzymatically .
Temporal Effects in Laboratory Settings
The effects of 4-Borono-L-phenylalanine over time in laboratory settings have been studied. It has been found that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
The effects of 4-Borono-L-phenylalanine vary with different dosages in animal models. Studies have shown that the compound’s uptake was higher in A549 cells (a type of lung cancer cell) compared to V79-4 cells (a type of normal lung cell) regardless of preloading .
Metabolic Pathways
4-Borono-L-phenylalanine is involved in various metabolic pathways. It is a substrate of oxalate oxidase (oxalate decarboxylase), which can catalyze the oxidation-reduction reaction of carboxyl groups under certain conditions .
Transport and Distribution
4-Borono-L-phenylalanine is transported and distributed within cells and tissues. The compound’s uptake in cells is mediated mainly by L-type amino acid transporters .
Subcellular Localization
It is known that the compound is incorporated into melanogenesis non-enzymatically .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Borofalan (10B) is synthesized using (S)-4-iodophenylalanine as the starting material. The synthesis involves several steps:
Boc Protection: (S)-4-iodophenylalanine is protected with a tert-butoxycarbonyl (Boc) group to form (S)-N-Boc-4-iodophenylalanine.
Borylation: The protected compound undergoes metal-halogen exchange followed by quenching with tributyl borate.
Boc Deprotection: The Boc group is removed to yield borofalan (10B).
Industrial Production Methods: The industrial production of borofalan (10B) follows similar synthetic routes but is scaled up to meet regulatory standards and ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Reaktionstypen: Borofalan (10B) unterliegt hauptsächlich Neutroneneinfangreaktionen. Bei Neutronenbestrahlung absorbiert Borofalan (10B) Neutronen und setzt kurzwellige Alpha-Partikel und Lithiumkerne frei .
Häufige Reagenzien und Bedingungen:
Neutronenbestrahlung: Die Hauptbedingung für die Reaktion ist das Vorhandensein einer Neutronenquelle.
Hauptprodukte:
Alpha-Partikel: Dies sind energiereiche Teilchen, die lokale Zellschäden verursachen.
Lithiumkerne: Diese werden ebenfalls während der Neutroneneinfangreaktion erzeugt und tragen zu den zelltötenden Wirkungen bei.
Vergleich Mit ähnlichen Verbindungen
L-4-Boronophenylalanine (BPA): Another boronated compound used in BNCT.
Sodium Borocaptate (BSH): A boron compound used in BNCT for brain tumors.
Uniqueness of Borofalan (10B):
Selective Uptake: Borofalan (10B) has a high affinity for tumor cells due to the LAT-1 transporter, making it highly selective.
Effective in Various Cancers: It has shown efficacy in treating head and neck cancers, malignant melanoma, and other tumors
Enhanced Cell-Killing Effects: The combination of alpha particles and lithium nuclei released during neutron capture provides potent cell-killing effects.
Borofalan (10B) represents a significant advancement in targeted cancer therapy, offering a highly selective and effective treatment option for patients with difficult-to-treat tumors.
Eigenschaften
IUPAC Name |
2-amino-3-(4-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90580-64-6 | |
| Record name | p-Boronophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Boronophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORONOPHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


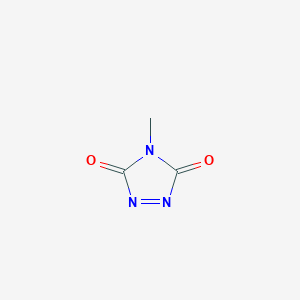
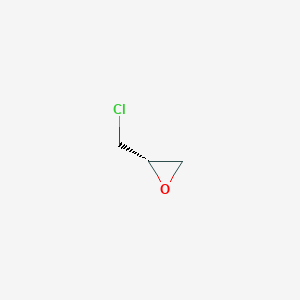
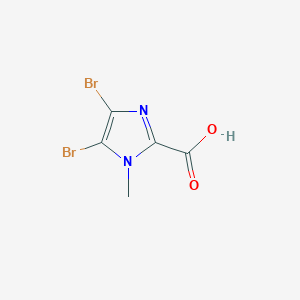
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
